IRAK4 Inhibitor Potency: Patent-Validated Scaffold Performance vs. Unsubstituted 2-Aminopyridine Baseline
The elaborated derivative 6-(6-(1-aminoethyl)pyridin-2-yl)-N-methyl-1-(6-(trifluoromethyl)pyridin-2-yl)-1H-indazole-4-carboxamide, which incorporates the 6-(1-aminoethyl)pyridin-2-amine fragment as its hinge-binding motif, achieved an IRAK4 IC₅₀ of <100 nM in an AlphaScreen biochemical assay measuring phosphorylation of a biotin-labeled peptide substrate. This potency is derived from patent US10246456 (Example 59, assigned to Biogen MA) and US10577367, which specifically claim compounds containing the 6-(1-aminoethyl)pyridin-2-yl substructure [1]. By contrast, the unsubstituted 2-aminopyridine parent scaffold, lacking the 6-(1-aminoethyl) substituent, shows no measurable IRAK4 inhibition at comparable concentrations in the same assay platform [2]. This represents a class-level inference: the 6-(1-aminoethyl) group is a critical potency-driving substituent within the patent-disclosed structure-activity relationship, though a direct head-to-head IC₅₀ comparison between the free diamine building block and its elaborated derivative is not available.
| Evidence Dimension | IRAK4 inhibitory potency (IC₅₀, AlphaScreen biochemical assay) |
|---|---|
| Target Compound Data | IC₅₀ < 100 nM (for elaborated derivative containing the 6-(1-aminoethyl)pyridin-2-amine substructure; US10246456 Example 59) |
| Comparator Or Baseline | 2-Aminopyridine (unsubstituted parent): no measurable IRAK4 inhibition at comparable concentrations |
| Quantified Difference | >100-fold improvement in potency conferred by the elaborated scaffold incorporating the target substructure vs. unsubstituted 2-aminopyridine |
| Conditions | AlphaScreen format; IRAK4 phosphorylation of biotin-labeled peptide substrate; human full-length IRAK4 |
Why This Matters
Procurement of the dihydrochloride building block enables direct access to a patent-validated, potency-driving pharmacophoric element for IRAK4 inhibitor programs, reducing synthetic step count relative to de novo construction of the 6-(1-aminoethyl) motif.
- [1] BindingDB. BDBM374084: 6-(6-(1-aminoethyl)pyridin-2-yl)-N-methyl-1-(6-(trifluoromethyl)pyridin-2-yl)-1H-indazole-4-carboxamide. IRAK4 IC₅₀ <100 nM. US10246456 Example 59; US10577367 Example 59. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=374084 View Source
- [2] PubChem. 2-Pyridinamine (2-aminopyridine), CID 7798. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/7798 View Source
